Acetamide, N-[5-(ethylthio)-2-thienyl]-
Description
Acetamide, N-[5-(ethylthio)-2-thienyl]- is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with an ethylthio (-S-C₂H₅) group at the 5-position and an acetamide (-NH-CO-CH₃) moiety at the 2-position. The ethylthio substituent enhances lipophilicity, which may influence membrane permeability in biological systems .
Properties
CAS No. |
89225-39-8 |
|---|---|
Molecular Formula |
C8H11NOS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
N-(5-ethylsulfanylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H11NOS2/c1-3-11-8-5-4-7(12-8)9-6(2)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
BHMIQFRBADXBEX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(S1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-(ethylthio)-2-thienyl]- typically involves the reaction of 5-(ethylthio)-2-thiophenecarboxylic acid with appropriate reagents to form the desired acetamide derivative. One common method involves the use of acetic anhydride and ammonia or an amine to facilitate the formation of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-(ethylthio)-2-thienyl]- can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group or to modify the thienyl ring.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-ethylated thienyl derivatives.
Substitution: Various substituted thienyl acetamides depending on the reagents used.
Scientific Research Applications
Acetamide, N-[5-(ethylthio)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-(ethylthio)-2-thienyl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Several structurally related acetamide derivatives with variations in substituents and heterocyclic cores have been synthesized and characterized. Key examples include:
Observations :
- The ethylthio group in the target compound contributes to higher melting points (168–170°C) compared to methylthio analogues (158–160°C), likely due to increased van der Waals interactions .
- Benzylthio derivatives exhibit lower melting points (135–136°C) despite higher molecular weights, suggesting reduced crystallinity from bulky substituents .
Antimicrobial Activity
Key Findings :
- The ethylthio -containing compound (8a) demonstrated superior antibacterial and antifungal activity compared to benzylthio analogues and commercial agents, likely due to optimal lipophilicity balancing membrane penetration and target binding .
- Substitution with methylthio or bulkier groups (e.g., benzylthio) reduced efficacy, indicating steric hindrance or unfavorable hydrophobicity .
Enzyme Inhibition Activity
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
